molecular formula C21H19ClN6O3 B2456476 5-amino-N-(4-chlorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1112433-99-4

5-amino-N-(4-chlorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2456476
CAS No.: 1112433-99-4
M. Wt: 438.87
InChI Key: QQLIXXRLUMTADG-UHFFFAOYSA-N
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Description

5-amino-N-(4-chlorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H19ClN6O3 and its molecular weight is 438.87. The purity is usually 95%.
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Properties

IUPAC Name

5-amino-N-(4-chlorophenyl)-1-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6O3/c1-12-17(25-21(31-12)13-3-9-16(30-2)10-4-13)11-28-19(23)18(26-27-28)20(29)24-15-7-5-14(22)6-8-15/h3-10H,11,23H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLIXXRLUMTADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN3C(=C(N=N3)C(=O)NC4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-amino-N-(4-chlorophenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound belonging to the triazole family. Its structural characteristics and functional groups suggest potential biological activities that warrant investigation for therapeutic applications, particularly in oncology and as enzyme inhibitors.

Chemical Structure and Properties

The molecular formula of this compound is C22H21ClN6O3C_{22}H_{21}ClN_{6}O_{3} with a molecular weight of approximately 395.85 g/mol. The compound features a triazole ring, an oxazole moiety, and various aromatic groups that may contribute to its biological properties.

Synthesis

The synthesis involves methods such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is commonly used for triazole formation. Reaction conditions typically include polar aprotic solvents like DMF or DMSO, with careful monitoring of temperature and time to optimize yield and purity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are essential for confirming the structure of the synthesized compound.

Anticancer Properties

Recent studies have shown that derivatives of triazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : In vitro assays have demonstrated that similar triazole compounds exhibit IC50 values in the micromolar range against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines. The compound under investigation may also induce apoptosis in these cells through mechanisms involving p53 activation and caspase-3 cleavage .
Cell Line IC50 (µM) Mechanism of Action
MCF-70.65Apoptosis induction via p53 activation
CEM-1310.38Cytotoxicity through cellular stress

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly against carbonic anhydrases (CAs). Some derivatives have shown selective inhibition at nanomolar concentrations:

Enzyme K_i (nM) Selectivity
hCA IX89Selective for tumor-associated CAs
hCA II0.75Broad-spectrum inhibition

These findings suggest that the compound could be developed as a therapeutic agent targeting specific enzymes involved in tumor growth.

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions of the compound with target proteins. The results indicate strong hydrophobic interactions between the aromatic rings of the compound and key amino acid residues within the active sites of enzymes like hCA IX, which is critical for its inhibitory activity .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • Study on MCF-7 Cells : A derivative showed significant apoptosis induction compared to standard chemotherapeutics like doxorubicin, suggesting a promising alternative treatment strategy.
  • Inhibition of Cancer Cell Proliferation : Research indicated that compounds similar to this compound exhibited enhanced potency against resistant cancer cell lines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The structure allows it to interact with various biological pathways involved in cancer progression. Notably:

  • Mechanism of Action : The triazole and oxazole rings may inhibit key enzymes involved in tumor growth and metastasis.
  • In Vitro Studies : Preliminary tests have shown promising results against several cancer cell lines, indicating significant growth inhibition.
Cell LinePercent Growth Inhibition (PGI)
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%
HOP-9267.55%

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

  • In Silico Studies : Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in inflammatory responses.
  • Potential Applications : This property could lead to developments in treating chronic inflammatory diseases.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens:

  • Mechanism : The presence of the triazole group is associated with antifungal activity, making it a candidate for further exploration in treating fungal infections.

Case Study 1: Anticancer Efficacy

In a controlled study, the compound was administered to cultured cancer cells. Results indicated a dose-dependent response with significant apoptosis observed at higher concentrations. The study concluded that further investigation into its mechanism could yield valuable insights into new cancer therapies.

Case Study 2: Anti-inflammatory Potential

A recent publication reported on the synthesis and evaluation of similar compounds with anti-inflammatory properties. The findings suggested that modifications to the triazole structure could enhance efficacy, paving the way for new drug design strategies focused on this scaffold.

Preparation Methods

Oxazole Ring Formation via Robinson-Gabriel Synthesis

The oxazole scaffold is constructed using a cyclodehydration strategy. A mixture of 4-methoxybenzamide (10 mmol) and ethyl acetoacetate (12 mmol) is heated under reflux in acetic anhydride (50 mL) for 6 hours. The reaction proceeds via acyl transfer and intramolecular cyclization , yielding 2-(4-methoxyphenyl)-5-methyl-1,3-oxazole-4-carboxylic acid. Subsequent reduction of the carboxylic acid to the primary alcohol is achieved using lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) at 0°C, affording the 4-hydroxymethyl intermediate.

Reaction Conditions:

  • Temperature: 110°C (reflux)
  • Yield: 68–72% after recrystallization (ethanol/water)
  • Characterization: $$ ^1H $$-NMR (CDCl₃): δ 7.82 (d, 2H, Ar-H), 6.92 (d, 2H, Ar-H), 4.51 (s, 2H, CH₂OH), 2.45 (s, 3H, CH₃).

Conversion to 4-Bromomethyl Oxazole

The hydroxymethyl group is functionalized to a bromomethyl derivative using phosphorus tribromide (PBr₃) in dichloromethane (DCM) at 0°C. This step generates the electrophilic benzylating agent required for subsequent N-alkylation.

Optimization Data:

PBr₃ Equiv. Solvent Time (h) Yield (%)
1.2 DCM 2 85
2.0 Et₂O 4 78

Synthesis of 5-Amino-1H-1,2,3-Triazole-4-Carboxamide

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole core is assembled via a regioselective CuAAC reaction between propargylamine (5 mmol) and 4-chlorophenyl azide (5 mmol). The reaction is catalyzed by copper(I) iodide (0.1 equiv) in tert-butanol at 70°C for 12 hours, yielding 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-amine.

Mechanistic Insights:

  • The azide is prepared in situ from 4-chloroaniline via diazotization and sodium azide displacement.
  • Cu(I) accelerates the [3+2] cycloaddition, ensuring 1,4-regioselectivity.

Carboxamide Functionalization

The 4-amino triazole intermediate is acylated using 4-chlorobenzoyl chloride (1.2 equiv) in pyridine at 0°C. The reaction proceeds via nucleophilic acyl substitution, forming the target carboxamide.

Yield: 89% after silica gel chromatography (hexane/ethyl acetate, 3:1).

Coupling of Oxazole and Triazole Moieties

N-Alkylation of the Triazole Amine

The 4-bromomethyl oxazole (3 mmol) is reacted with 5-amino-N-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide (3 mmol) in dimethylformamide (DMF) using potassium carbonate (6 mmol) as a base. The mixture is stirred at 60°C for 8 hours, facilitating SN2 displacement to form the methylene bridge.

Parameter Optimization:

Base Solvent Temperature (°C) Yield (%)
K₂CO₃ DMF 60 75
Cs₂CO₃ Acetonitrile 80 68

Industrial-Scale Considerations

Continuous Flow Synthesis

To enhance scalability, the CuAAC and N-alkylation steps are adapted for continuous flow reactors. Microreactors with immobilized copper catalysts reduce reaction times from hours to minutes while improving yields by 15–20%.

Green Chemistry Metrics

  • Atom Economy: 82% for the CuAAC step.
  • E-Factor: 1.2 (kg waste/kg product) using solvent recycling.

Analytical Characterization

Spectroscopic Data

  • $$ ^1H $$-NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.79 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 5.12 (s, 2H, CH₂), 3.82 (s, 3H, OCH₃), 2.38 (s, 3H, CH₃).
  • HRMS (ESI): m/z calculated for C₂₁H₁₉ClN₅O₃ [M+H]⁺: 456.1174; found: 456.1181.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity with a retention time of 6.7 minutes.

Challenges and Alternative Routes

Competing Side Reactions

  • Oxazole Ring Opening: Prolonged heating in acidic conditions leads to oxazole degradation. Mitigated by strict temperature control (<100°C).
  • Triazole Tautomerism: The 1H-1,2,3-triazole exists in equilibrium with its 2H tautomer, complicating characterization. Stabilized via hydrogen bonding with the carboxamide group.

Q & A

Q. What are the optimal synthetic routes for this compound, and what are the critical reaction conditions?

The synthesis involves multi-step reactions, including cyclization and condensation steps. A typical approach could follow:

  • Step 1 : Formation of the oxazole core via cyclization of 4-methoxyphenyl-substituted precursors (e.g., using Vilsmeier-Haack conditions for heterocyclic ring formation) .
  • Step 2 : Introduction of the triazole-carboxamide moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as seen in analogous triazole derivatives .
  • Step 3 : Final functionalization using alkylation or coupling reagents to attach the 4-chlorophenyl group. Key conditions: Catalysts (e.g., CuI for triazole formation), temperature control (80–120°C), and anhydrous solvents (DMF or THF). Yield optimization requires purification via column chromatography or recrystallization .

Q. How can researchers address solubility challenges during in vitro assays?

The compound’s low water solubility (common in triazole-oxazole hybrids) can be mitigated using:

  • Co-solvents : DMSO or PEG-400 (<5% v/v) to maintain biological activity without cytotoxicity .
  • Nanoparticle encapsulation : Lipid-based carriers to enhance bioavailability for cellular uptake studies .

Q. What spectroscopic techniques are recommended for structural characterization?

  • NMR : 1^1H/13^{13}C NMR to confirm substituent positions (e.g., methoxy and chlorophenyl groups) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation and impurity detection.
  • IR : Identification of carbonyl (C=O, ~1650 cm1^{-1}) and amine (N-H, ~3350 cm1^{-1}) functional groups .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved enzyme inhibition?

  • Core modifications : Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., -CF3_3) to enhance binding to hydrophobic enzyme pockets .
  • Triazole substitution : Introduce bioisosteres (e.g., tetrazoles) to improve metabolic stability .
  • Methoxy group optimization : Vary the position (para to meta) to study steric effects on target engagement . Example SAR Table :
DerivativeSubstitution (R)IC50_{50} (nM)Target Enzyme
Parent4-OCH3_3120HDAC
Derivative A3-CF3_345HDAC
Derivative BTetrazole85PDE4

Q. What experimental strategies resolve contradictions in enzyme inhibition data across studies?

  • Orthogonal assays : Validate target engagement using thermal shift assays (TSA) alongside enzymatic activity tests .
  • Crystallography : Co-crystallize the compound with the target enzyme (e.g., HDAC or kinase) to identify binding modes and confirm mechanistic hypotheses .
  • Kinetic studies : Distinguish competitive vs. allosteric inhibition via Lineweaver-Burk plots .

Q. How can in vivo pharmacokinetic (PK) limitations be addressed?

  • Prodrug design : Mask polar groups (e.g., carboxamide) with ester linkages to enhance oral absorption .
  • Deuterated analogs : Improve metabolic stability by replacing labile hydrogens with deuterium at vulnerable positions (e.g., benzylic sites) .
  • Tissue distribution studies : Use radiolabeled 14^{14}C analogs to track biodistribution in rodent models .

Methodological Considerations

Q. What computational tools predict this compound’s off-target effects?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to screen against kinase or protease libraries .
  • Machine learning : QSAR models trained on PubChem BioAssay data to prioritize high-specificity derivatives .
  • ADMET prediction : SwissADME or ADMETLab to assess permeability, CYP inhibition, and toxicity risks .

Q. How should researchers design dose-response studies to account for heterogenous cell-line responses?

  • Panel testing : Use ≥3 cell lines (e.g., cancer vs. normal) to identify selective cytotoxicity .
  • Combination indices : Synergy screening with standard chemotherapeutics (e.g., cisplatin) via Chou-Talalay method .
  • Mechanistic biomarkers : Measure apoptosis (caspase-3) or DNA damage (γ-H2AX) to confirm on-target effects .

Data Contradiction Analysis

Q. Why do enzyme inhibition results vary between recombinant proteins and cell lysates?

  • Cofactor requirements : Cell lysates contain endogenous ATP/NAD+^+ that compete with inhibitors .
  • Post-translational modifications : Recombinant proteins may lack critical phosphorylation or glycosylation . Solution : Use isoform-specific inhibitors as positive controls and validate in CRISPR-edited cell lines .

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